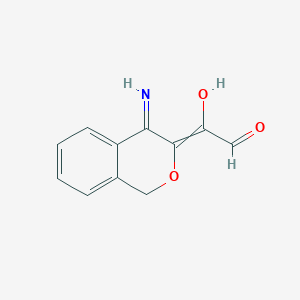
5-(2-Cyanophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyanophenyl)nicotinonitrile is an organic compound with the molecular formula C13H7N3 It consists of a nicotinonitrile core with a cyanophenyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Cyanophenyl)nicotinonitrile typically involves the reaction of 2-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Cyanophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Cyanophenyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(2-Cyanophenyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may modulate pathways such as kinase signaling, contributing to its therapeutic potential .
Comparison with Similar Compounds
Nicotinonitrile: A simpler analog with a similar core structure.
2-Amino-4,6-diphenylnicotinonitrile: Another derivative with additional functional groups.
Furo[2,3-b]pyridine derivatives: Compounds with a fused ring system and similar biological activities
Uniqueness: 5-(2-Cyanophenyl)nicotinonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of specialized compounds with tailored functionalities .
Properties
CAS No. |
1346691-52-8 |
|---|---|
Molecular Formula |
C13H7N3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(2-cyanophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3/c14-6-10-5-12(9-16-8-10)13-4-2-1-3-11(13)7-15/h1-5,8-9H |
InChI Key |
FOMKWNHQVFJONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)










